![molecular formula C15H18N6O4 B13137011 N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 62878-05-1](/img/structure/B13137011.png)
N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound with a unique structure that includes a triazine ring, methylamino, and phenylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The methylamino and phenylamino groups are then introduced through substitution reactions, followed by the attachment of the pentanedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((4-(Amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid: Similar structure but lacks the methylamino group.
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)butanedioicacid: Similar structure but with a shorter carbon chain.
Uniqueness
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of functional groups and the presence of the pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
62878-05-1 |
|---|---|
Fórmula molecular |
C15H18N6O4 |
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
(2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H18N6O4/c1-16-13-19-14(17-9-5-3-2-4-6-9)21-15(20-13)18-10(12(24)25)7-8-11(22)23/h2-6,10H,7-8H2,1H3,(H,22,23)(H,24,25)(H3,16,17,18,19,20,21)/t10-/m0/s1 |
Clave InChI |
RHVAYDSSRMCXEW-JTQLQIEISA-N |
SMILES isomérico |
CNC1=NC(=NC(=N1)N[C@@H](CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
SMILES canónico |
CNC1=NC(=NC(=N1)NC(CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


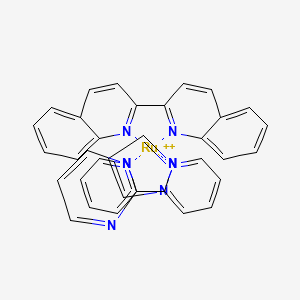
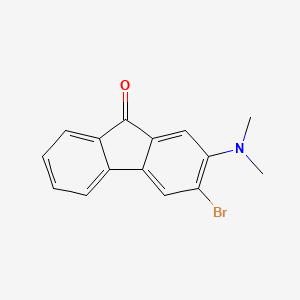
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
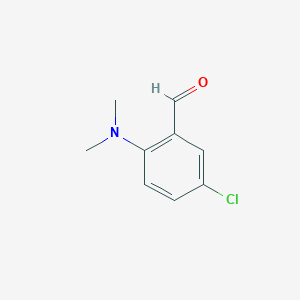
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
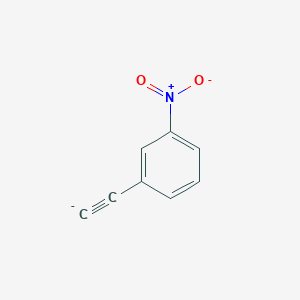
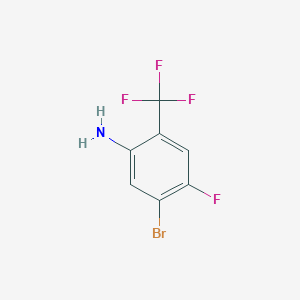
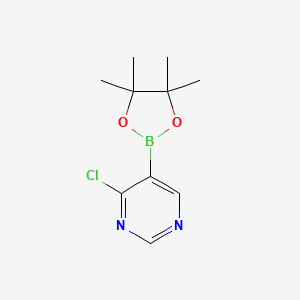

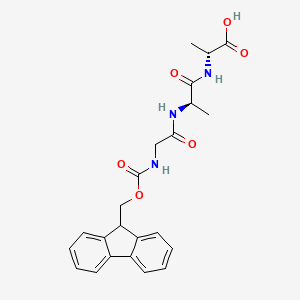
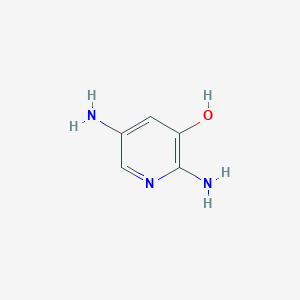

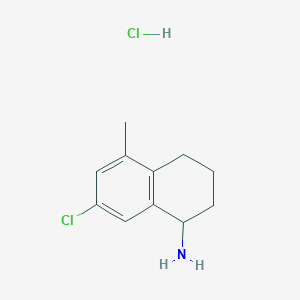
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
